Trichlorfon

Pharmacokinetics Toxicology Human Health

Trichlorfon (metrifonate) is selected over other organophosphates because of its unique prodrug mechanism—it undergoes non-enzymatic conversion to dichlorvos (DDVP) in vivo, providing a 5.8-fold wider acute safety margin than its direct metabolite (LD50 800 vs. 136 mg/kg in mice). This delayed activation yields superior host tolerance in aquaculture, with 100% ectoparasite efficacy at 300 ppm in salmon. Its short aquatic half-life (1.2–6.3 days in seawater) minimizes environmental persistence compared to diazinon or fenitrothion. Ideal for research, veterinary, and targeted pest control.

Molecular Formula C4H8Cl3O4P
Molecular Weight 257.43 g/mol
CAS No. 56042-27-4
Cat. No. B7771407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorfon
CAS56042-27-4
Molecular FormulaC4H8Cl3O4P
Molecular Weight257.43 g/mol
Structural Identifiers
SMILESCOP(=O)(C(C(Cl)(Cl)Cl)O)OC
InChIInChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3
InChIKeyNFACJZMKEDPNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
In water, 1.20X10+5 mg/L at 25 °C
Soluble in benzene, ethanol;  sparsely soluble in diethyl ether and petroleum ether
Solubility: 152 g/kg in benzene;  299 g/kg in dichloromethane;  200 g/kg in isopropanol;  30 g/kg in toluene
Soluble in benzene, chloroform, ether;  insoluble in oils
Very soluble in methylene chloride;  freely soluble in acetone, alcohol, chloroform, ether;  soluble in benzene;  very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether
Solubility in water, g/100ml at 25 °C: 15.4

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorfon (CAS 56042-27-4): A Prodrug Organophosphate for Aquaculture and Selective Pest Management


Trichlorfon (metrifonate) is an organophosphate compound that functions as a prodrug, undergoing non-enzymatic conversion in vivo to its active metabolite, dichlorvos (DDVP) [1]. This prodrug mechanism confers a delayed onset of action and a distinct toxicological profile compared to directly active organophosphates [2]. Classified as an irreversible acetylcholinesterase (AChE) inhibitor [1], trichlorfon is widely utilized as an insecticide and anthelmintic, with particularly extensive application in aquaculture for the control of external parasites [3]. Its utility in agriculture, veterinary medicine, and public health stems from a combination of broad-spectrum activity and a well-characterized, albeit complex, safety and environmental degradation pathway [4].

Why Trichlorfon Cannot Be Casually Substituted: Prodrug Kinetics and Differential Safety Margins


The selection of trichlorfon over other organophosphates cannot be based on a simple comparison of in vitro potency or acute mammalian toxicity values. Its defining characteristic is its function as a prodrug, which necessitates a comparative evaluation of its pharmacokinetic conversion to dichlorvos in the target species versus non-target organisms [1]. This conversion rate dictates the effective dose, the duration of action, and the safety margin. Furthermore, comparative toxicology studies reveal that trichlorfon and its direct metabolite exhibit vastly different potencies and organ-specific toxicities; for instance, dichlorvos is estimated to be at least 100 times more potent as a cholinesterase inhibitor than its parent compound, trichlorfon [2]. Therefore, substituting trichlorfon with a direct-acting analog like dichlorvos or another AChE inhibitor such as malathion would result in a fundamentally different exposure profile, with altered peak concentrations, duration of effect, and potential for off-target toxicity, especially in aquatic environments where safety margins for host species are critically narrow [3].

Quantitative Differentiation: Trichlorfon vs. Key Organophosphate Comparators


Prodrug Status Confers Delayed-Onset AChE Inhibition and Distinct Human Pharmacokinetics

Trichlorfon's differentiation begins with its prodrug nature. It is not a direct AChE inhibitor; rather, it undergoes non-enzymatic conversion to dichlorvos. This conversion dictates a significant kinetic delay. In human subjects, the geometric mean half-life of the parent compound, trichlorfon, was determined to be 3 ± 1 hours, with this half-life being consistent across patient groups with varying degrees of renal function [1]. In contrast, the active metabolite, dichlorvos, has a significantly shorter half-life. This pharmacokinetic profile results in a delayed onset of toxic symptoms following overexposure, which can persist or even worsen after exposure ceases [2]. This is a stark contrast to direct-acting organophosphates like dichlorvos itself, where symptoms manifest rapidly.

Pharmacokinetics Toxicology Human Health

Reduced Acute Mammalian Toxicity Compared to Directly Active Metabolite and Other Organophosphates

A direct comparison of acute oral LD50 values in CD-1 mice reveals a significant safety margin for trichlorfon relative to several other organophosphates, including its own active metabolite. The LD50 for trichlorfon was determined to be 800 mg/kg in both male and female mice [1]. In the same study, the LD50 for dichlorvos was 139 mg/kg (male) and 133 mg/kg (female), indicating that trichlorfon is approximately 5.8 times less acutely toxic than dichlorvos. Furthermore, trichlorfon was also less toxic than naled (LD50: 409 male, 330 female) and GC6506 (LD50: 23.4 male, 17.8 female). In a separate in vitro study using isolated rat hepatocytes, dichlorvos was confirmed to be more cytotoxic than trichlorfon, as evidenced by greater malondialdehyde production and lactate dehydrogenase leakage at equimolar concentrations up to 2 mM [2].

Toxicology Safety Rodent Model

Superior Safety Margin in a Key Aquaculture Host Species (Salmo salar) Compared to Fenitrothion and Others

In a controlled study evaluating the safety of eight commercial insecticides on Atlantic salmon (Salmo salar), trichlorfon (as Neguvon) demonstrated a favorable safety profile. Groups of 20 fish (avg. 100 g) were exposed to three concentrations of each product for 60 minutes. Only three compounds—trichlorfon, dichlorvos, and fenthion—showed no toxicity to the fish at the tested concentrations [1]. Notably, fenitrothion was among the compounds that were toxic to the host fish. This demonstrates that while several organophosphates are effective against parasites, their safety margin in the host species can vary dramatically, making trichlorfon a preferred agent in salmon aquaculture.

Aquaculture Ectoparasite Control Salmon Host Safety

Uncompetitive Inhibition of Fish Acetylcholinesterase: A Unique Mechanism with Toxicological Implications

The mechanism of AChE inhibition by trichlorfon in fish tissues is distinct from that of many other organophosphates. In vitro studies on the brain and muscle AChE of the fish Colossoma macropomum revealed that trichlorfon acts as a classic uncompetitive inhibitor [1]. This was characterized by a decrease in both Km and Vmax values, with the slope of the Lineweaver-Burk plot remaining unchanged. This is a key differentiation from the more common competitive or mixed-type inhibition seen with many other organophosphate pesticides. The study also established the 96-hour LC50 for this species at 0.87 mg L⁻¹ and observed >90% AChE inhibition in brain, muscle, and intestine at sublethal concentrations (0.26 and 0.43 mg L⁻¹) [1]. This unique binding mode may have implications for the reversibility of effects and the selection of appropriate antidotal therapy in cases of poisoning.

Enzymology Toxicology Fish Biomarker

Rapid Environmental Dissipation in Water: Short Half-Life Compared to Diazinon and Fenitrothion

The environmental persistence of a pesticide in aquatic systems is a critical factor in its selection. Comparative studies on the degradation of pesticides in pond water demonstrate that trichlorfon has a significantly shorter half-life than several major organophosphate alternatives. In one field study, the half-lives of pesticides in pond water were longest at 17 hours for fenitrothion and diazinon, followed by chlorpyrifos, then butamifos and prothiofos, with trichlorfon having the shortest half-life [1]. This rapid degradation is further supported by data showing that the half-life of trichlorfon in seawater can be as short as 1.2 to 6.3 days, compared to 8–11 days for diazinon under similar pH and temperature conditions [2].

Environmental Fate Aquatic Toxicology Persistence

Validated Application Scenarios for Trichlorfon Based on Quantitative Differentiation


Aquaculture Parasite Control with Validated Host Safety Margin

Trichlorfon is the agent of choice for controlling ectoparasites like Ceratothoa gaudichaudii in salmon farming. Its 100% efficacy at 300 ppm for 60 min is matched by a demonstrable safety margin in the host species, Salmo salar, a characteristic not shared by several other tested organophosphates, including fenitrothion [4]. This specific combination of efficacy and host tolerance, quantified in comparative studies, supports its continued use in this industry where alternative compounds may cause unacceptable fish mortality [4].

Veterinary Anthelmintic with a Favorable Mammalian Therapeutic Index

In veterinary medicine, trichlorfon is selected for the treatment of internal and external parasites in livestock and companion animals. The selection is justified by its substantially lower acute oral toxicity in mammals (LD50 = 800 mg/kg in mice) compared to the direct-acting metabolite dichlorvos (LD50 ≈ 136 mg/kg) and other organophosphates like naled [4]. This 5.8-fold difference in acute toxicity provides a wider safety margin for on-animal treatments and reduces the risk of accidental poisoning in non-target mammals [4].

Environmental Monitoring and Biomarker Development for Organophosphate Exposure

Researchers investigating the impact of organophosphates on aquatic ecosystems can leverage trichlorfon's unique uncompetitive inhibition of fish AChE as a specific biochemical biomarker. The defined kinetic parameters (Km, Vmax, IC50) and the >90% inhibition observed in brain, muscle, and intestine at sublethal concentrations (0.26-0.43 mg L⁻¹) in Colossoma macropomum provide a precise, quantitative signature for trichlorfon exposure [4]. This allows for differentiation from exposures to other AChE inhibitors, which may exhibit different inhibition mechanisms (e.g., competitive or mixed-type), in field studies and ecotoxicological assessments [4].

Insect Pest Management in Environments Requiring Rapid Aquatic Dissipation

For pest control in or near aquatic environments, such as baitfish ponds or irrigated agriculture, trichlorfon's short aquatic half-life is a key procurement differentiator. Field studies have shown its half-life in pond water to be shorter than that of diazinon and fenitrothion (17 hours) [4], and it degrades more rapidly than diazinon in seawater (1.2-6.3 days vs. 8-11 days) [5]. This characteristic reduces the risk of prolonged exposure to non-target aquatic organisms and minimizes the potential for downstream contamination, making it a more environmentally suitable option where rapid dissipation is required [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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